molecular formula C8H7F3N2S B7724772 N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid

N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid

Cat. No.: B7724772
M. Wt: 220.22 g/mol
InChI Key: WKRUQAYFMKZMPJ-UHFFFAOYSA-N
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Description

N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid may involve large-scale trifluoromethylation reactions using cost-effective and safe reagents. A facile method to introduce trifluoromethyl groups on a variety of secondary amines has been developed, avoiding expensive and hazardous reagents . This method can be adapted for industrial-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl sulfoxides or sulfones, while reduction can produce trifluoromethyl amines .

Scientific Research Applications

N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group enhances the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity . These interactions can modulate various molecular pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid
  • N-[2-chloro-5-(trifluoromethyl)phenyl]carbamimidothioic acid
  • tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate

Uniqueness

N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRUQAYFMKZMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N=C(N)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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